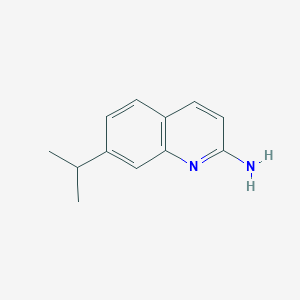![molecular formula C12H12N2O3 B13140704 [1(4H),4'-Bipyridin]-4-one, monoacetate CAS No. 375857-15-1](/img/structure/B13140704.png)
[1(4H),4'-Bipyridin]-4-one, monoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1(4H),4’-Bipyridin]-4-one, monoacetate: is a heterocyclic compound that features a bipyridine core with a ketone functional group and an acetate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1(4H),4’-Bipyridin]-4-one, monoacetate typically involves the cyclocondensation reaction between aromatic diamines and bipyridinium salts. One common method is the Zincke reaction, which uses 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts as starting materials . The reaction conditions often include the use of electron-rich aromatic diamines and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial synthesis process.
化学反応の分析
Types of Reactions: [1(4H),4’-Bipyridin]-4-one, monoacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridinium derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bipyridine core allows for substitution reactions, where different substituents can be introduced at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenated reagents and catalysts like palladium on carbon can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various bipyridinium salts, alcohol derivatives, and substituted bipyridine compounds
科学的研究の応用
Chemistry: In chemistry, [1(4H),4’-Bipyridin]-4-one, monoacetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of conjugated oligomers and polymers with interesting electronic properties .
Biology: In biological research, this compound can be used as a ligand in coordination chemistry, forming complexes with metal ions
Medicine: The compound’s derivatives have shown promise in medicinal chemistry, particularly in the development of drugs targeting specific molecular pathways. Its ability to form stable complexes with metal ions makes it a candidate for therapeutic applications.
Industry: In the industrial sector, [1(4H),4’-Bipyridin]-4-one, monoacetate is used in the production of materials with electrochromic properties. These materials can change color in response to electrical stimuli, making them useful in display technologies and smart windows .
作用機序
The mechanism of action of [1(4H),4’-Bipyridin]-4-one, monoacetate involves its interaction with molecular targets such as metal ions and enzymes. The compound can form stable complexes with metal ions, which can then interact with specific enzymes or receptors in biological systems. These interactions can modulate the activity of the enzymes or receptors, leading to various biological effects.
類似化合物との比較
4,4’-Bipyridine: A simpler bipyridine derivative without the ketone and acetate groups.
4,4’-Bipyridinium Salts: Oxidized forms of bipyridine with quaternized nitrogen atoms.
1,2,4-Triazolo[1,5-a]pyridines: Heterocyclic compounds with a similar core structure but different functional groups.
Uniqueness: [1(4H),4’-Bipyridin]-4-one, monoacetate is unique due to its combination of a bipyridine core with a ketone and acetate moiety. This combination imparts distinct chemical properties and reactivity, making it a versatile compound for various applications in research and industry.
特性
CAS番号 |
375857-15-1 |
|---|---|
分子式 |
C12H12N2O3 |
分子量 |
232.23 g/mol |
IUPAC名 |
acetic acid;1-pyridin-4-ylpyridin-4-one |
InChI |
InChI=1S/C10H8N2O.C2H4O2/c13-10-3-7-12(8-4-10)9-1-5-11-6-2-9;1-2(3)4/h1-8H;1H3,(H,3,4) |
InChIキー |
TVXVHOMPDMZUNW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.C1=CN=CC=C1N2C=CC(=O)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


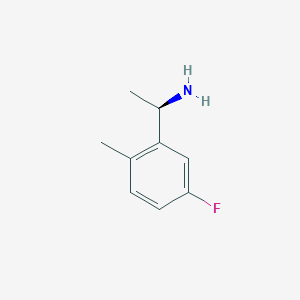
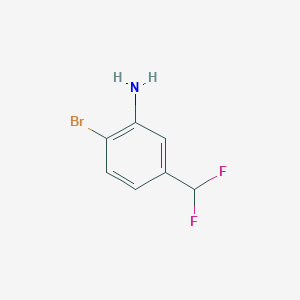
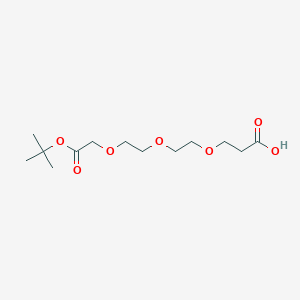
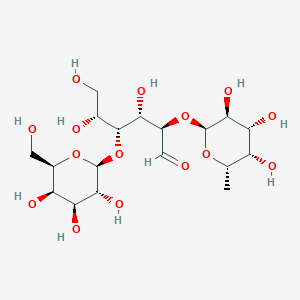
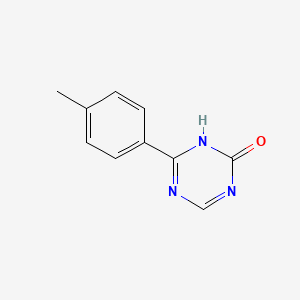
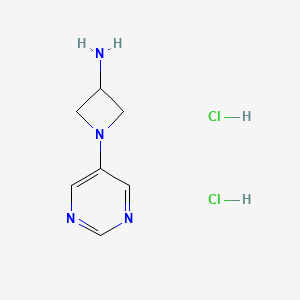
![3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide](/img/structure/B13140659.png)
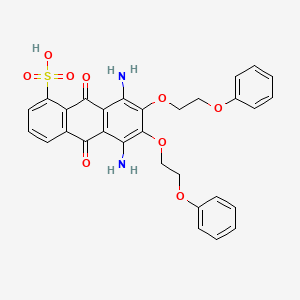
![(2R)-3-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13140673.png)
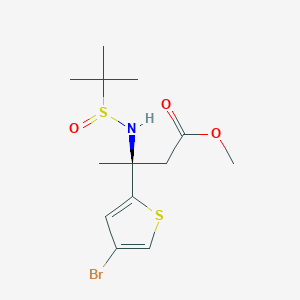


![disodium;[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B13140697.png)
